molecular formula C9H10N4OS3 B4404429 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4404429
M. Wt: 286.4 g/mol
InChI Key: OAVFKAHCLBNXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide, also known as MTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MTTP is a thiazole derivative that exhibits various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide in lab experiments is its ability to exhibit multiple biological effects, making it a versatile molecule for drug development. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide. One potential area of study is its use in the development of anti-inflammatory drugs, as it has been shown to inhibit COX-2 activity. Another area of research is its potential use in the treatment of cancer, as it exhibits anti-cancer properties. Additionally, further studies are needed to determine its toxicity and pharmacokinetics to assess its potential for clinical use.

Scientific Research Applications

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide has been studied extensively for its potential use as a drug molecule. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS3/c1-5(16-9-13-12-6(2)17-9)7(14)11-8-10-3-4-15-8/h3-5H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVFKAHCLBNXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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